Acadesine

Catalog No.
S516872
CAS No.
2627-69-2
M.F
C9H14N4O5
M. Wt
258.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acadesine

CAS Number

2627-69-2

Product Name

Acadesine

IUPAC Name

5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide

Molecular Formula

C9H14N4O5

Molecular Weight

258.23 g/mol

InChI

InChI=1S/C9H14N4O5/c10-7-4(8(11)17)12-2-13(7)9-6(16)5(15)3(1-14)18-9/h2-3,5-6,9,14-16H,1,10H2,(H2,11,17)/t3-,5-,6-,9-/m1/s1

InChI Key

RTRQQBHATOEIAF-UUOKFMHZSA-N

SMILES

C1=NC(=C(N1C2C(C(C(O2)CO)O)O)N)C(=O)N

Solubility

Soluble in DMSO, not in water

Synonyms

1-ribosyl-4-carboxamido-5-aminoimidazole, 5-aminoimidazole-4-carboxamide 1-ribofuranoside, 5-aminoimidazole-4-carboxamide riboside, acadesine, AICA ribofuranoside, AICA ribonucleoside, AICA riboside, aminoimidazole carboxamide ribonucleoside, ARA 100, ARA-100, ARA100, arasine, GP 1 110, Z-riboside

Canonical SMILES

C1=NC(=C(N1C2C(C(C(O2)CO)O)O)N)C(=O)N

Isomeric SMILES

C1=NC(=C(N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N)C(=O)N

Description

The exact mass of the compound Acadesine is 258.09642 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759596. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Ribonucleosides - Supplementary Records. It belongs to the ontological category of 1-ribosylimidazolecarboxamide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Neuroprotection

One of the most actively researched areas for Acadesine is its potential neuroprotective effects. Studies suggest it may help prevent or slow down the progression of neurodegenerative diseases like Alzheimer's disease, Parkinson's disease, and Huntington's disease []. The mechanism behind this is thought to involve its ability to inhibit the enzyme adenosine deaminase (ADA), thereby increasing brain levels of adenosine, a neuromodulator with neuroprotective properties.

Immunomodulation

Acadesine is also being investigated for its potential to modulate the immune system. Studies suggest it may possess immunomodulatory properties, potentially influencing immune cell function and inflammatory responses. This has led to research exploring its application in conditions like autoimmune diseases and graft-versus-host disease (GVHD) after stem cell transplantation [].

Other Potential Applications

Acadesine's research applications extend beyond neuroprotection and immunomodulation. Here are some additional areas where it's being investigated:

  • Antiviral effects: Studies suggest Acadesine may have antiviral properties against certain viruses [].
  • Cancer research: Some research explores Acadesine's potential role in cancer treatment, possibly by affecting cancer cell growth and survival [].

Acadesine, also known as 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside or AICA-riboside, is a purine nucleoside analog that functions primarily as an agonist of AMP-activated protein kinase. This compound plays a significant role in cellular energy regulation and has been studied for its potential therapeutic applications in various medical conditions, including acute lymphoblastic leukemia and ischemic heart disease. It enhances glucose uptake and has protective effects against cardiac ischemic injury, making it a candidate for treating cardiovascular diseases and metabolic disorders .

  • Formation of Aminosugar: The reaction of 2-bromo tribenzoyl ribose with diaminomaleonitrile leads to the displacement of the anomeric halogen, forming the aminosugar predominantly as the β-anomer.
  • Imidazole Ring Formation: Treatment with methyl orthoformate in the presence of a base replaces alkoxy groups with adjacent amines, resulting in the formation of the imidazole ring.
  • Conversion to Primary Amine: A Hofmann rearrangement in the presence of bromine and a base converts the iminoester to a primary amine.
  • Hydrolysis: Basic hydrolysis then converts the remaining nitrile to an amide, yielding acadesine .

These reactions illustrate the complexity involved in synthesizing this compound, highlighting its unique structural features.

Acadesine exerts various biological effects primarily through its action on AMP-activated protein kinase. Its key activities include:

  • Glucose Uptake: Acadesine enhances glucose uptake in skeletal muscle by promoting the translocation of glucose transporter type 4 (GLUT-4) to the cell membrane, which is beneficial during post-ischemic reperfusion .
  • Apoptosis Induction: It selectively induces apoptosis in B-cell chronic lymphocytic leukemia cells while sparing T lymphocytes, potentially reducing infection risks associated with traditional chemotherapy .
  • Cardioprotective Effects: The compound reduces myocardial infarct size and improves recovery from ischemic events by decreasing calcium overload and inflammation during reperfusion .

The synthesis of acadesine can be approached through several methods:

  • Chemical Synthesis: The classical method involves multi-step organic reactions that create the imidazole ring and modify ribose to yield acadesine.
  • Analog Development: Recent studies have explored synthesizing new analogs of acadesine by altering sugar structures and base modifications, aiming to enhance its efficacy and specificity .
  • Biochemical Methods: Enzymatic pathways may also be employed to produce acadesine or its analogs, although these methods are less common in industrial applications.

Acadesine has several potential applications:

  • Cardiovascular Medicine: It is being investigated for preventing adverse outcomes in patients undergoing coronary artery bypass graft surgery due to its cardioprotective properties .
  • Oncology: The compound shows promise as a treatment for B-cell malignancies due to its selective apoptosis-inducing capabilities .
  • Metabolic Disorders: Its role in enhancing glucose metabolism positions it as a candidate for managing diabetes and related metabolic syndromes .

Research on acadesine has highlighted several interaction pathways:

  • AMPK Pathway Activation: Acadesine activates AMP-activated protein kinase, influencing various metabolic processes including lipid metabolism and insulin sensitivity .
  • Combination Therapies: Studies have indicated that combining acadesine with other compounds can enhance metabolic effects; for instance, co-administration with GW 501516 showed synergistic effects on gene activation related to endurance exercise .

Similar Compounds

Acadesine shares similarities with several other compounds, particularly those involved in energy metabolism and cellular signaling. Here are some notable examples:

Compound NameDescriptionUnique Features
AICAR (5-aminoimidazole-4-carboxamide ribonucleoside)Directly related to acadesine; also an AMPK activatorUsed in research for metabolic modulation
MetforminA widely used anti-diabetic drug that activates AMPKPrimarily used for type 2 diabetes management
ResveratrolA natural product that activates AMPKKnown for antioxidant properties
BerberineA plant-derived compound that activates AMPKExhibits antimicrobial effects

Acadesine's uniqueness lies in its selective action on B-cells and its specific cardioprotective properties during ischemic events, distinguishing it from other AMPK activators that may not have these targeted effects.

Purity

98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-2.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

5

Exact Mass

258.09641956 g/mol

Monoisotopic Mass

258.09641956 g/mol

Heavy Atom Count

18

Appearance

Solid powder

Melting Point

213 dec °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

53IEF47846

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 44 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 42 of 44 companies with hazard statement code(s):;
H315 (97.62%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.62%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.24%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Investigated for use/treatment in cardiac reperfusion injury, cardiovascular disorders, and coronary artery disease.

Pharmacology

Acadesine has been shown to induce cell death apoptosis selectively in B-cells taken from healthy subjects and patients with B-CLL, with little effect on T-cells. As T-cells have an important role in fighting infection, it is anticipated that patients treated with acadesine will have a reduced risk of serious infections compared to those on current chemotherapies.
Acadesine is a 5-aminoimidazole-4-carboxamide (AICA) riboside, a ribnucleoside analog, and a nucleotide biosynthesis precursor with B cell pro-apoptotic activity. Following cellular uptake, acadesine is phosphorylated to AICA ribotide (ZMP), which mimics 5'-adenosine monophosphate (AMP). Both AMP-activated protein kinase (AMPK) and AMPK kinase (AMPKK) are activated by ZMP, which appears to be necessary for the induction of apoptosis. Acadesine-induced apoptosis also appears to require cytochrome c release from mitochondria and caspase activation and is p53-independent. However, the exact mechanism of acadesine-induced apoptosis is unknown. T cells are significantly less susceptible than B cells to acadesine-induced apoptosis. AMPK regulates several cellular systems including the cellular uptake of glucose, the beta-oxidation of fatty acids, protein synthesis, and the biogenesis of glucose transporter 4 (GLUT4) and mitochondria.

ATC Code

C - Cardiovascular system
C01 - Cardiac therapy
C01E - Other cardiac preparations
C01EB - Other cardiac preparations
C01EB13 - Acadesine

Mechanism of Action

The mechanism by which acadesine selectively kills B-cells is not yet fully elucidated. The action of acadesine does not require the tumour suppressor protein p53 like other treatments. This is important, as p53 is often missing or defective in cancerous B-cells. Studies have shown acadesine activates AMPK and induces apoptosis in B-cell chronic lymphocytic leukemia cells but not in T lymphocytes.

Pictograms

Irritant

Irritant

Other CAS

2627-69-2

Wikipedia

Acadesine

Biological Half Life

1 week

Use Classification

Human drugs -> Rare disease (orphan)

General Manufacturing Information

1H-Imidazole-4-carboxamide, 5-amino-1-.beta.-D-ribofuranosyl-: INACTIVE

Dates

Modify: 2023-08-15
1: Montraveta A, Xargay-Torrent S, López-Guerra M, Rosich L, Pérez-Galán P, Salaverria I, Beà S, Kalko SG, de Frias M, Campàs C, Roué G, Colomer D. Synergistic anti-tumor activity of acadesine (AICAR) in combination with the anti-CD20 monoclonal antibody rituximab in in vivo and in vitro models of mantle cell lymphoma. Oncotarget. 2014 Feb 15;5(3):726-39. PubMed PMID: 24519895; PubMed Central PMCID: PMC3996675.
2: Glazunova VA, Lobanov KV, Shakulov RS, Mironov AS, Shtil AA. Acadesine Triggers Non-apoptotic Death in Tumor Cells. Acta Naturae. 2013 Jul;5(3):74-8. PubMed PMID: 24303202; PubMed Central PMCID: PMC3848068.
3: D'Errico S, Oliviero G, Borbone N, Amato J, Piccialli V, Varra M, Mayol L, Piccialli G. Synthesis of new acadesine (AICA-riboside) analogues having acyclic D-ribityl or 4-hydroxybutyl chains in place of the ribose. Molecules. 2013 Aug 6;18(8):9420-31. doi: 10.3390/molecules18089420. PubMed PMID: 23924994.
4: Van Den Neste E, Cazin B, Janssens A, González-Barca E, Terol MJ, Levy V, Pérez de Oteyza J, Zachee P, Saunders A, de Frias M, Campàs C. Acadesine for patients with relapsed/refractory chronic lymphocytic leukemia (CLL): a multicenter phase I/II study. Cancer Chemother Pharmacol. 2013 Mar;71(3):581-91. doi: 10.1007/s00280-012-2033-5. Epub 2012 Dec 11. PubMed PMID: 23228986; PubMed Central PMCID: PMC3579463.
5: Lim GB. Surgery: No benefit of acadesine in CABG. Nat Rev Cardiol. 2012 Sep;9(9):493. doi: 10.1038/nrcardio.2012.111. Epub 2012 Jul 31. PubMed PMID: 22847168.
6: Newman MF, Ferguson TB, White JA, Ambrosio G, Koglin J, Nussmeier NA, Pearl RG, Pitt B, Wechsler AS, Weisel RD, Reece TL, Lira A, Harrington RA; RED-CABG Steering Committee and Investigators. Effect of adenosine-regulating agent acadesine on morbidity and mortality associated with coronary artery bypass grafting: the RED-CABG randomized controlled trial. JAMA. 2012 Jul 11;308(2):157-64. doi: 10.1001/jama.2012.7633. PubMed PMID: 22782417.
7: Van Den Neste E, Van den Berghe G, Bontemps F. AICA-riboside (acadesine), an activator of AMP-activated protein kinase with potential for application in hematologic malignancies. Expert Opin Investig Drugs. 2010 Apr;19(4):571-8. doi: 10.1517/13543781003703694. Review. Erratum in: Expert Opin Investig Drugs. 2010 Jun;19(6):807. PubMed PMID: 20367195.
8: Zhang W, Wang J, Wang H, Tang R, Belcher JD, Viollet B, Geng JG, Zhang C, Wu C, Slungaard A, Zhu C, Huo Y. Acadesine inhibits tissue factor induction and thrombus formation by activating the phosphoinositide 3-kinase/Akt signaling pathway. Arterioscler Thromb Vasc Biol. 2010 May;30(5):1000-6. doi: 10.1161/ATVBAHA.110.203141. Epub 2010 Feb 25. PubMed PMID: 20185792; PubMed Central PMCID: PMC3626455.
9: Robert G, Ben Sahra I, Puissant A, Colosetti P, Belhacene N, Gounon P, Hofman P, Bost F, Cassuto JP, Auberger P. Acadesine kills chronic myelogenous leukemia (CML) cells through PKC-dependent induction of autophagic cell death. PLoS One. 2009 Nov 18;4(11):e7889. doi: 10.1371/journal.pone.0007889. PubMed PMID: 19924252; PubMed Central PMCID: PMC2775681.
10: Drew BG, Kingwell BA. Acadesine, an adenosine-regulating agent with the potential for widespread indications. Expert Opin Pharmacother. 2008 Aug;9(12):2137-44. doi: 10.1517/14656566.9.12.2137 . Review. PubMed PMID: 18671468.

Explore Compound Types